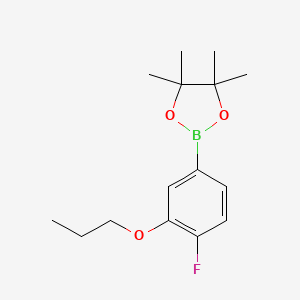
4-(1,3-Diaminopropan-2-yl)-2-methoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,3-Diaminopropan-2-yl)-2-methoxyphenol is an organic compound that features a phenolic group substituted with a methoxy group and a 1,3-diaminopropane moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Diaminopropan-2-yl)-2-methoxyphenol typically involves the reaction of 2-methoxyphenol with 1,3-diaminopropane under controlled conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the phenol, followed by nucleophilic substitution with 1,3-diaminopropane. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.
化学反応の分析
Types of Reactions
4-(1,3-Diaminopropan-2-yl)-2-methoxyphenol can undergo several types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
科学的研究の応用
4-(1,3-Diaminopropan-2-yl)-2-methoxyphenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 4-(1,3-Diaminopropan-2-yl)-2-methoxyphenol involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The 1,3-diaminopropane moiety can interact with nucleic acids, affecting their structure and function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
類似化合物との比較
Similar Compounds
- 4-(1,3-Diaminopropan-2-yl)phenol
- 4-(1,3-Diaminopropan-2-yl)-2-hydroxyphenol
- 4-(1,3-Diaminopropan-2-yl)-2-ethoxyphenol
Uniqueness
4-(1,3-Diaminopropan-2-yl)-2-methoxyphenol is unique due to the presence of both a methoxy group and a 1,3-diaminopropane moiety. This combination of functional groups imparts distinct chemical properties, such as increased solubility in organic solvents and enhanced reactivity in nucleophilic substitution reactions. These properties make it a valuable compound for various applications in research and industry.
特性
CAS番号 |
918419-42-8 |
|---|---|
分子式 |
C10H16N2O2 |
分子量 |
196.25 g/mol |
IUPAC名 |
4-(1,3-diaminopropan-2-yl)-2-methoxyphenol |
InChI |
InChI=1S/C10H16N2O2/c1-14-10-4-7(2-3-9(10)13)8(5-11)6-12/h2-4,8,13H,5-6,11-12H2,1H3 |
InChIキー |
IKPMNBYCXXUUJG-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)C(CN)CN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


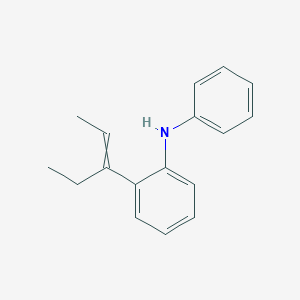
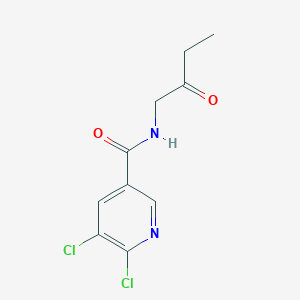
![1-Piperidinecarboxamide, 4-[(3-methylbenzo[b]thien-2-yl)methyl]-N-3-pyridinyl-](/img/structure/B12626735.png)
![2-{[(4-Chlorophenyl)methyl]sulfamoyl}-N-hydroxyacetamide](/img/structure/B12626742.png)
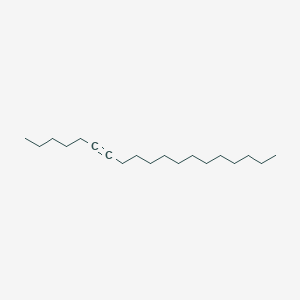
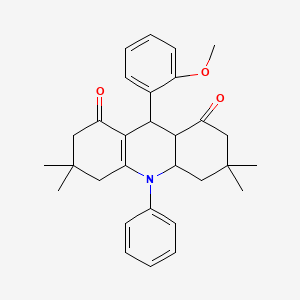

![2-(3-chlorophenyl)-2,7-Diazaspiro[4.4]nonane](/img/structure/B12626756.png)
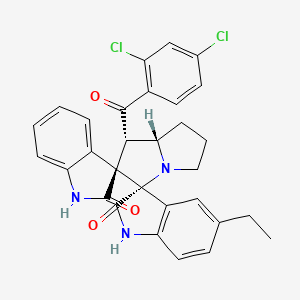
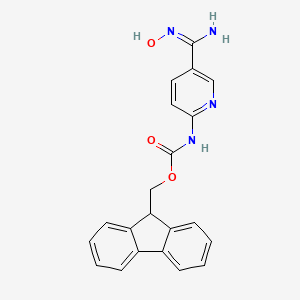
![3-Acetyl-3,9-diazaspiro[5.5]undecan-10-one](/img/structure/B12626764.png)
![1-[(2,6-Dichloropyridin-3-yl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B12626769.png)
![Pyridine, 3-[(2S)-1-methyl-2-pyrrolidinyl]-4-(methylthio)-](/img/structure/B12626773.png)
